REACTION_CXSMILES
|
CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.[F-].[K+].[CH3:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([CH3:32])[C:27]=1B(O)O.Br[CH2:37][C:38]([O:40][CH2:41][CH3:42])=[O:39]>[Br-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].O1CCCC1>[CH3:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([CH3:32])[C:27]=1[CH2:37][C:38]([O:40][CH2:41][CH3:42])=[O:39] |f:1.2,5.6,7.8.9|
|
Name
|
|
Quantity
|
27.4 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1)P(C2=C(C=CC=C2)C)C3=C(C=CC=C3)C
|
Name
|
|
Quantity
|
2.91 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)B(O)O
|
Name
|
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
272 mg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
17.2 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
This mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A 25 ml three-neck flask with magnetic stirrer, reflux condenser
|
Type
|
CUSTOM
|
Details
|
has been dried over molecular sieve
|
Type
|
CUSTOM
|
Details
|
through for a few minutes
|
Type
|
TEMPERATURE
|
Details
|
cooled again to room temperature
|
Type
|
ADDITION
|
Details
|
Still under argon, the following are now added
|
Type
|
TEMPERATURE
|
Details
|
under reflux in a gentle argon
|
Type
|
FILTRATION
|
Details
|
Then it is filtered through a little Celite
|
Type
|
WASH
|
Details
|
the filtercake is washed three times with 20 ml each time of ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The combined filtrates are extracted
|
Type
|
STIRRING
|
Details
|
by shaking with 20 ml of 1 N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is re-extracted twice with 20 ml of ethyl acetate each time
|
Type
|
WASH
|
Details
|
The combined organic phases are then washed with 20 ml of saturated aqueous NaCl solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC=C1)C)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |